molecular formula C23H19N3O4 B10867593 4-methoxy-N-[4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl]benzamide

4-methoxy-N-[4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl]benzamide

Cat. No.: B10867593
M. Wt: 401.4 g/mol
InChI Key: KCOVRRDMDUUPBZ-UHFFFAOYSA-N
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Description

4-METHOXY-N~1~-[4-OXO-2-(PHENOXYMETHYL)-3(4H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N~1~-[4-OXO-2-(PHENOXYMETHYL)-3(4H)-QUINAZOLINYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the condensation of anthranilic acid with formamide to form the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N~1~-[4-OXO-2-(PHENOXYMETHYL)-3(4H)-QUINAZOLINYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkoxides and amines. Reaction conditions often involve solvents like ethanol or dichloromethane and may require specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted quinazolinones .

Mechanism of Action

The mechanism of action of 4-METHOXY-N~1~-[4-OXO-2-(PHENOXYMETHYL)-3(4H)-QUINAZOLINYL]BENZAMIDE involves its interaction with specific molecular targets in cells. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives such as:

Uniqueness

What sets 4-METHOXY-N~1~-[4-OXO-2-(PHENOXYMETHYL)-3(4H)-QUINAZOLINYL]BENZAMIDE apart is its specific structure, which allows for unique interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

4-methoxy-N-[4-oxo-2-(phenoxymethyl)quinazolin-3-yl]benzamide

InChI

InChI=1S/C23H19N3O4/c1-29-17-13-11-16(12-14-17)22(27)25-26-21(15-30-18-7-3-2-4-8-18)24-20-10-6-5-9-19(20)23(26)28/h2-14H,15H2,1H3,(H,25,27)

InChI Key

KCOVRRDMDUUPBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4

Origin of Product

United States

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